molecular formula C8H10N2O3 B3325455 Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate CAS No. 2133444-68-3

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Cat. No.: B3325455
CAS No.: 2133444-68-3
M. Wt: 182.18
InChI Key: ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
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Description

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3. This compound is known for its unique structure, which includes a pyrazole ring fused with a tetrahydropyran ring. It has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: is similar to other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its fused ring structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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